2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol is a complex organic compound featuring a cyclohexyl group, a p-tolyl group, and a tetrahydrocyclopenta[C]pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrocyclopenta[C]pyrazol core, followed by the introduction of the cyclohexyl and p-tolyl groups. The final step involves the addition of the ethanol moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and catalysts is crucial to ensure the process is economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, each with unique properties .
Scientific Research Applications
2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structural properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexyl-containing molecules. These compounds share structural similarities but may differ in their chemical reactivity and biological activity .
Uniqueness
What sets 2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol apart is its unique combination of functional groups, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C21H28N2O |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-cyclohexyl-2-[2-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]ethanol |
InChI |
InChI=1S/C21H28N2O/c1-15-10-12-17(13-11-15)23-21(18-8-5-9-20(18)22-23)19(14-24)16-6-3-2-4-7-16/h10-13,16,19,24H,2-9,14H2,1H3 |
InChI Key |
DWSLQUYVEGIKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CCCC3=N2)C(CO)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.